molecular formula C8H18ClNO2 B1395501 3-(3-Methoxypropoxy)pyrrolidine hydrochloride CAS No. 1220017-87-7

3-(3-Methoxypropoxy)pyrrolidine hydrochloride

Cat. No.: B1395501
CAS No.: 1220017-87-7
M. Wt: 195.69 g/mol
InChI Key: ZPUSIUPYGAVONM-UHFFFAOYSA-N
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Description

3-(3-Methoxypropoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a heterocyclic compound that contains a pyrrolidine ring substituted with a 3-methoxypropoxy group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypropoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is obtained through crystallization and filtration processes to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypropoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.

Major Products Formed

    Oxidation: N-oxides of 3-(3-Methoxypropoxy)pyrrolidine.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3-Methoxypropoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)pyrrolidine hydrochloride
  • (S)-3-Methylpyrrolidine hydrochloride
  • ®-3-Methylpyrrolidine hydrochloride
  • 3-(Trifluoromethyl)pyrrolidine hydrochloride

Uniqueness

3-(3-Methoxypropoxy)pyrrolidine hydrochloride is unique due to its methoxypropoxy substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-methoxypropoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-10-5-2-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSIUPYGAVONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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